molecular formula C10H13FO B14762857 1-Fluoro-2-isopropoxy-4-methylbenzene

1-Fluoro-2-isopropoxy-4-methylbenzene

Cat. No.: B14762857
M. Wt: 168.21 g/mol
InChI Key: BLVPGQNBSANFEO-UHFFFAOYSA-N
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Description

1-Fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C₁₀H₁₃FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methyl group

Preparation Methods

The synthesis of 1-Fluoro-2-isopropoxy-4-methylbenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The isopropoxy group can be added via an etherification reaction, and the methyl group can be introduced through a Friedel-Crafts alkylation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Fluoro-2-isopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, forming the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents into the benzene ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2-isopropoxy-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isopropoxy-4-methylbenzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the fluorine atom acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. The isopropoxy group can influence the compound’s solubility and reactivity. The overall effect of these substituents on the benzene ring determines the compound’s behavior in various chemical reactions .

Comparison with Similar Compounds

1-Fluoro-2-isopropoxy-4-methylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-fluoro-4-methyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVPGQNBSANFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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